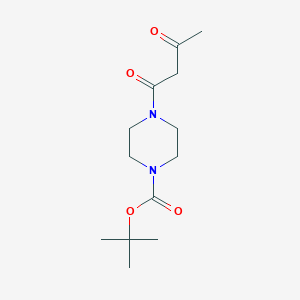
tert-Butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate
説明
Tert-butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C12H22N2O3 . It is also known by other names such as 1221492-48-3, SCHEMBL4202607, AT21978, and 1-BOC-4-(3-OXOPROPYL)PIPERAZINE .
Synthesis Analysis
The synthesis of tert-Butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate and its derivatives has been reported in several studies . For instance, two derivatives of N-Boc piperazine, an ester derivative, i.e., tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate (1), and a hydrazide derivative tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate (2) were synthesized and characterized by FT-IR, 1H & 13C NMR, and LCMS spectroscopic studies .Molecular Structure Analysis
The molecular structure of tert-Butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate has been analyzed using various techniques . The InChI code for this compound is InChI=1S/C12H22N2O3/c1-12(2,3)17-11(16)14-8-6-13(7-9-14)5-4-10-15/h10H,4-9H2,1-3H3 .Physical And Chemical Properties Analysis
Tert-butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate has a molecular weight of 242.31 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 5 and a topological polar surface area of 49.8 Ų .科学的研究の応用
Synthesis and Characterization
- The synthesis and characterization of tert-butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate derivatives have been extensively studied. For instance, Sanjeevarayappa et al. (2015) synthesized a derivative through a condensation reaction, characterized it using spectroscopic methods, and determined its crystal structure via X-ray diffraction. This research laid the groundwork for understanding the molecular architecture and potential applications of these compounds in various fields (Sanjeevarayappa et al., 2015).
- Similarly, Kulkarni et al. (2016) reported on the synthesis, characterization, and biological evaluation of two N-Boc piperazine derivatives, providing insights into their structural and functional properties through X-ray diffraction analysis and biological activity tests (Kulkarni et al., 2016).
Biological Evaluation
- The derivatives have been evaluated for various biological activities. The compound synthesized by Sanjeevarayappa et al. demonstrated moderate anthelmintic activity, suggesting its potential use in developing treatments for parasitic worm infections. However, its antibacterial activity was found to be poor, indicating specificity in its biological interactions (Sanjeevarayappa et al., 2015).
- On the other hand, Kulkarni et al. found that their synthesized compounds showed moderate antibacterial and antifungal activities against several microorganisms, hinting at their potential application in antimicrobial therapy (Kulkarni et al., 2016).
Anticorrosive Properties
- A novel application of tert-butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate derivatives is in corrosion inhibition. Praveen et al. (2021) investigated the anticorrosive behavior of a novel heterocyclic compound derived from tert-butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate on carbon steel in a corrosive medium. Their study revealed that the compound could effectively inhibit corrosion with high efficiency, making it a promising candidate for protective coatings in industrial applications (Praveen et al., 2021).
将来の方向性
The future directions for tert-Butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate could involve further exploration of its potential uses in the synthesis of novel organic compounds and investigation of its biological activities . Additionally, more research could be conducted to understand its safety profile and potential hazards .
作用機序
Target of Action
Tert-Butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate, also known as 1-Piperazinecarboxylic acid, 4-(1,3-dioxobutyl)-, 1,1-dimethylethyl ester, is a derivative of N-Boc piperazine Compounds containing piperazine rings are known for their wide spectrum of biological activities, which can be attributed to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the piperazine ring .
Mode of Action
The piperazine ring’s ability to form hydrogen bonds and adjust molecular physicochemical properties makes it a valuable component in drug discovery . This suggests that the compound may interact with its targets through hydrogen bonding and other intermolecular interactions.
Biochemical Pathways
Piperazine derivatives are known to serve as useful building blocks in the synthesis of several novel organic compounds such as amides, sulphonamides, mannich bases, schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . These derived compounds have shown a wide spectrum of biological activities .
Pharmacokinetics
The piperazine ring’s water solubility and proper alkality may influence the compound’s bioavailability .
Result of Action
Compounds containing piperazine rings have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
Action Environment
The easy modificability of the piperazine ring suggests that it may adapt to various environmental conditions .
特性
IUPAC Name |
tert-butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O4/c1-10(16)9-11(17)14-5-7-15(8-6-14)12(18)19-13(2,3)4/h5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDSUGFWKJSGGAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)N1CCN(CC1)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

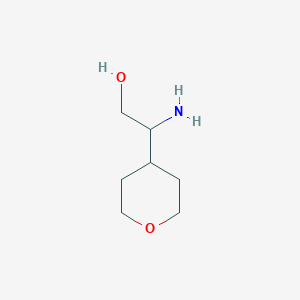

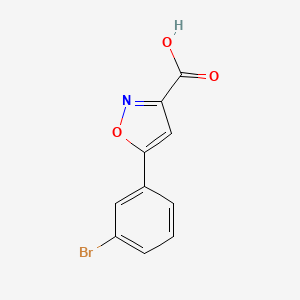
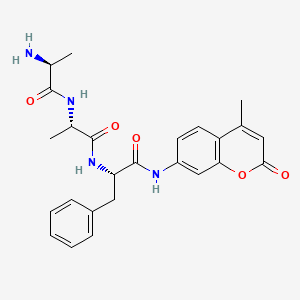

![1-[3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl]-2-piperidinone](/img/structure/B1343762.png)
![Tert-butyl 3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-A]pyrazine-7(8H)-carboxylate](/img/structure/B1343764.png)
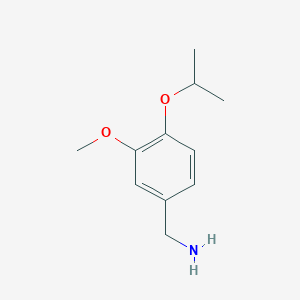
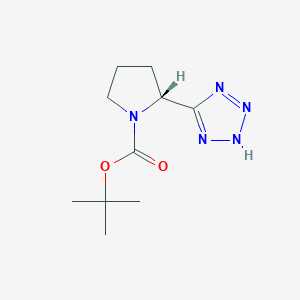

![Ethyl 2-chloro-1H-benzo[D]imidazole-6-carboxylate](/img/structure/B1343770.png)
![N-[(1S,2R)-1-[[[(1R)-1-[(3aS,4S,6S,7aR)-Hexahydro-3a,5,5-trimethyl-4,6-methano-1,3,2-benzodioxaborol-2-yl]-3-methylbutyl]amino]carbonyl]-2-hydroxypropyl]-6-phenyl-2-pyridinecarboxamide](/img/structure/B1343771.png)
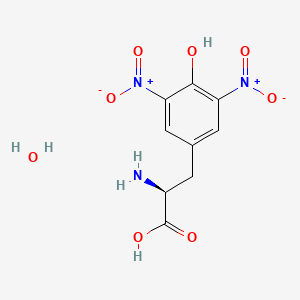
![2,2-Dimethyl-1-oxa-8-azaspiro[4.5]decane](/img/structure/B1343773.png)